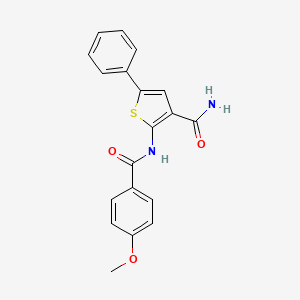

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MBPTC and is known for its unique properties that make it an ideal candidate for research purposes.

Applications De Recherche Scientifique

Corrosion Inhibition

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide and its derivatives, such as methoxy-substituted phenylthienyl benzamidines, have been explored for their corrosion inhibition properties, particularly for carbon steel in acidic environments. These compounds exhibit high efficiency in preventing corrosion, attributing to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration but decreases with rising temperature. Studies have confirmed their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a spontaneous and strong adsorption process (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Anticancer Activity

Research into this compound related compounds has also delved into their potential as anticancer agents. For instance, derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and shown promising cytotoxic activities against various human cancer cell lines, including breast, colorectal, and colon cancer. Substitutions at specific positions of these molecules, such as the methoxy group, have led to improved activity against certain cancer cells, highlighting the significance of structural modifications in enhancing therapeutic potential (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Inhibition of Poly(ADP-ribose) Synthetase

Some studies have identified compounds structurally related to this compound as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death. These inhibitors, particularly those substituted in specific positions, have shown significant inhibitory effects, offering a potential therapeutic avenue for diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).

Photophysical Properties

The photophysical properties of compounds related to this compound have been explored, with studies demonstrating efficient microwave-assisted synthesis of derivatives that exhibit luminescence in the blue region. Such properties are of significant interest for applications in materials science, particularly for the development of new fluorescent materials and optical sensors. The high fluorescence quantum yields of some derivatives indicate their potential utility in various technological applications (Novanna, Kannadasan, & Shanmugam, 2020).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as PG-530742 , is certain matrix metalloproteinases (MMPs) . These MMPs are implicated in the degradation of cartilage that occurs in osteoarthritis . By inhibiting these MMPs, PG-530742 potentially limits cartilage degradation and disease progression .

Mode of Action

PG-530742 selectively inhibits certain matrix metalloproteinases . In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13 . This inhibition of MMPs is the key interaction of the compound with its targets .

Result of Action

The primary result of PG-530742’s action is the potential limitation of cartilage degradation and disease progression in osteoarthritis . This is achieved through the selective inhibition of certain MMPs . Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis .

Propriétés

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFZZWTRTWSTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)